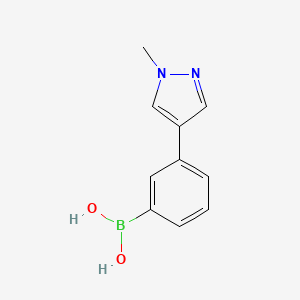
3-(1-Methyl-4-pyrazolyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-pyrazolyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or other palladium complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-4-pyrazolyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like bromine or chlorine
Major Products
The major products formed from these reactions include phenol derivatives, boronate esters, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Methyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of advanced materials, including electronic components and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-4-pyrazolyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications . The compound’s ability to participate in Suzuki–Miyaura coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the pyrazole ring but shares the boronic acid functionality.
3-Methoxy-5-(1-methyl-4-pyrazolyl)phenylboronic acid: Similar structure with an additional methoxy group on the phenyl ring.
4-Formylphenylboronic acid: Contains a formyl group instead of the pyrazole ring.
Uniqueness
3-(1-Methyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of both the boronic acid group and the pyrazole ring. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds. The pyrazole ring also contributes to the compound’s stability and potential biological activity .
Propiedades
Fórmula molecular |
C10H11BN2O2 |
|---|---|
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
[3-(1-methylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-13-7-9(6-12-13)8-3-2-4-10(5-8)11(14)15/h2-7,14-15H,1H3 |
Clave InChI |
VBVUSCPSDLRSNB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CN(N=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


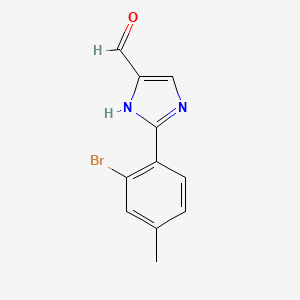
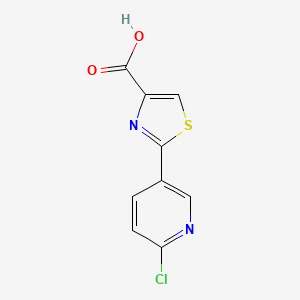
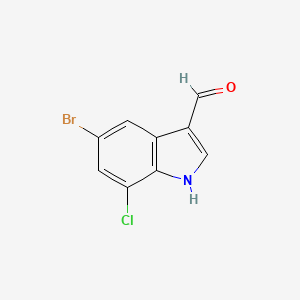
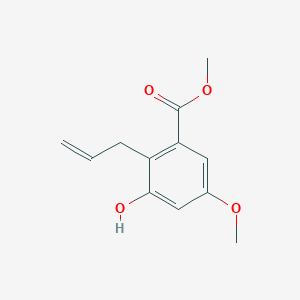
![2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13676298.png)
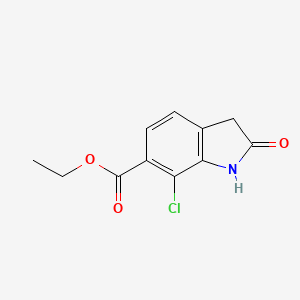
![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)


![Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13676332.png)

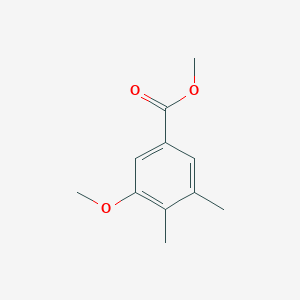
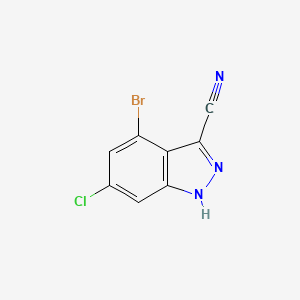
![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)
